2,6-Difluoro-3,5-dimethoxyaniline

描述

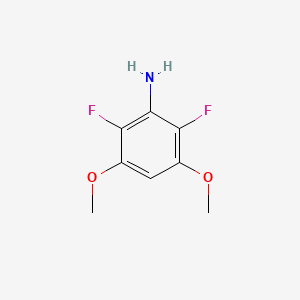

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXITUVUFUOAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437467 | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-54-2 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIFLUORO-3,5-DIMETHOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Aromatic Amine Scaffold in Chemical Sciences

The aromatic amine scaffold is a fundamental structural motif in chemistry, characterized by an amino group attached to an aromatic ring. researchgate.netnih.gov This framework is a cornerstone in the synthesis of a vast number of organic molecules and materials. mdpi.com The reactivity of the amino group, coupled with the electronic nature of the aromatic ring, allows for a diverse range of chemical transformations, making these compounds versatile building blocks in organic synthesis. In medicinal chemistry, the aromatic amine core is a common feature in many biologically active compounds and serves as a key component in the design of new therapeutic agents.

Significance of Fluorine and Methoxy Substituents in Anilines for Research

The properties of an aniline (B41778) molecule can be significantly altered by the addition of substituent groups to the aromatic ring. The presence of both fluorine and methoxy (B1213986) groups on the aniline scaffold of 2,6-Difluoro-3,5-dimethoxyaniline imparts a unique combination of electronic and steric effects, making it a valuable tool in research.

Conversely, the methoxy group is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atoms. This electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups creates a complex and nuanced electronic environment on the aromatic ring. This balance is a key area of investigation for chemists seeking to fine-tune the properties of molecules for specific applications.

Overview of Research Trajectories Involving 2,6 Difluoro 3,5 Dimethoxyaniline

Strategies for the Construction of the this compound Core

The synthesis of the this compound framework can be approached through several strategic disconnections, including building the ring system from acyclic precursors, introducing the key functional groups onto a pre-existing benzene (B151609) ring, and forming the aniline (B41778) moiety at a late stage.

De Novo Synthesis Approaches to Substituted Benzenamines

The construction of the benzene ring itself, a process known as de novo synthesis, offers a powerful route to highly substituted aromatic compounds. nih.govresearchgate.net These methods often involve cascade reactions that assemble the aromatic core from simpler, non-aromatic precursors. nih.govresearchgate.net For instance, one general approach involves the condensation of an unsaturated aldehyde with a sulfonyl ester to generate a substituted benzene ring. organic-chemistry.org Another strategy utilizes the reaction of arylmethyl ketones with aromatic aldehydes in the presence of a strong base like sodium hydride to construct 2,4,6-trisubstituted benzophenones under solvent- and transition-metal-free conditions. researchgate.net While specific examples for the direct de novo synthesis of this compound are not extensively documented, these general principles of benzannulation provide a conceptual framework for its potential construction from non-aromatic starting materials. nih.govresearchgate.net

Introduction of Fluorine Atoms via Electrophilic or Nucleophilic Fluorination

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many fluorinated compounds. This can be achieved through either electrophilic or nucleophilic fluorination methods. alfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with a reagent that acts as a source of "F+". wikipedia.org Common electrophilic fluorinating agents include N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.org These reagents are generally stable, safe to handle, and provide high selectivity. wikipedia.org

Nucleophilic fluorination , conversely, utilizes a fluoride (B91410) ion (F-) to displace a leaving group on the aromatic ring. alfa-chemistry.com This method is often cost-effective, particularly for large-scale synthesis. alfa-chemistry.com A typical approach involves the displacement of a nitro group or a halogen, such as chlorine, using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogle.com The efficiency of nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the nature of the substrate, the reaction conditions, and the presence of activating groups.

In the context of synthesizing precursors to this compound, a relevant example is the partial fluorine exchange on 1,2,3-trichlorobenzene (B84244) using fluoride ions to produce a mixture of difluorochlorobenzenes. google.com

Regioselective Alkoxylation Reactions in Aniline Precursors

The introduction of methoxy groups onto an aniline precursor requires regioselective control. One common strategy involves the use of a precursor with directing groups that favor substitution at the desired positions. For instance, in the synthesis of 4-substituted 3,5-dimethoxyanilines, a highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) has been reported. researchgate.netresearchgate.net This reaction, which utilizes an aldehyde in the presence of trifluoroacetic acid and triethylsilane, demonstrates the directing effect of the existing methoxy and amino groups to achieve para-alkylation. researchgate.netresearchgate.net While this example illustrates C-alkylation, similar principles of regiocontrol would apply to O-alkylation (methoxylation) of a suitably functionalized aniline precursor.

Reductive Amination Pathways for Aniline Formation

Reductive amination is a versatile and widely used method for the formation of amines, including anilines. organic-chemistry.orgrsc.orgrsc.org This two-step process, which can often be performed in a single pot, involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. rsc.orgthieme-connect.com

Several reducing agents can be employed for this transformation, including borohydride (B1222165) reagents (e.g., sodium borohydride, sodium triacetoxyborohydride) and catalytic hydrogenation. rsc.orgthieme-connect.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates. For electron-deficient anilines, which can be challenging substrates for reductive amination, robust protocols have been developed using systems like BH₃·THF/AcOH or NaBH₄/TMSCl/DMF. thieme-connect.comthieme-connect.com

A common synthetic route to 2,6-difluoroaniline (B139000) involves the reduction of a corresponding nitroaromatic precursor. google.com This highlights the utility of reduction methods in the final step of aniline synthesis.

Derivatization and Functionalization of this compound

The primary amino group of this compound is a key site for further molecular elaboration through various chemical transformations.

N-Alkylation and Acylation Reactions of the Amine Moiety

The nitrogen atom of the aniline can readily undergo N-alkylation and N-acylation reactions to introduce a wide range of substituents.

N-Alkylation can be achieved through reductive amination of aldehydes and ketones, which allows for the mono-alkylation of the amine. rsc.orgrsc.org This method is advantageous as it often avoids overalkylation and proceeds under mild conditions. thieme-connect.com For example, the reaction of anilines with aldehydes in the presence of a reducing agent like sodium borohydride or through catalytic transfer hydrogenation can efficiently produce N-alkylated anilines. organic-chemistry.org

N-Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically straightforward and high-yielding. For instance, the formation of N-acetylated anilines has been observed as a byproduct in some reductive amination reactions when acetic acid is used. thieme-connect.com

The reactivity of the amino group in this compound allows for its incorporation into more complex molecular architectures, making it a versatile intermediate in the synthesis of potentially biologically active compounds and novel materials. smolecule.com

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for constructing complex molecular architectures, and this compound can participate in these reactions to form new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aniline ring in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are prominent methods for forming aryl-aryl and aryl-heteroatom bonds, respectively. researchgate.netbeilstein-journals.org While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided search results, the reactivity of similar fluorinated and methoxy-substituted anilines provides insight into its potential. acs.orgunimib.it For instance, the Suzuki-Miyaura coupling of bromoanilines with thienyl boronic acids has been successfully demonstrated. unimib.it Similarly, the Buchwald-Hartwig amination is a widely used method for the synthesis of substituted anilines from aryl halides. beilstein-journals.org The presence of both electron-donating methoxy groups and electron-withdrawing fluorine atoms on the this compound ring would likely modulate its reactivity in these coupling reactions.

Below is a hypothetical data table illustrating potential cross-coupling reactions involving a halo-substituted derivative of this compound, based on common cross-coupling methodologies.

Table 1: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Entry | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 1 | 4-Bromo-2,6-difluoro-3,5-dimethoxyaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2,6-difluoro-3,5-dimethoxyaniline |

| 2 | 4-Iodo-2,6-difluoro-3,5-dimethoxyaniline | Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(Pyrrolidin-1-yl)-2,6-difluoro-3,5-dimethoxyaniline |

This table is illustrative and based on general principles of cross-coupling reactions. Specific conditions would require experimental optimization.

Manipulation of Methoxy and Fluoro Groups in Advanced Syntheses

The methoxy and fluoro groups on the this compound scaffold are not merely passive substituents; they can be actively manipulated to generate further molecular diversity.

The cleavage of methoxy groups to the corresponding phenols is a common transformation in organic synthesis, often achieved using strong acids like HBr or Lewis acids such as BBr₃. In the context of complex molecules, more selective methods may be required. For instance, the selective reaction of methoxy groups in lignin (B12514952) with anilines has been achieved using lithium iodide in an ionic liquid. nih.gov This suggests that under specific conditions, the methoxy groups of this compound could potentially be used as methylating agents or be selectively cleaved. nih.govresearchgate.net

The fluorine atoms on the aromatic ring are generally more robust and less prone to substitution compared to other halogens. researchgate.net However, nucleophilic aromatic substitution (SNAr) can occur under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. The two fluorine atoms on this compound, coupled with the potential for the aniline group to be converted into a better leaving group (e.g., a diazonium salt), could open avenues for the introduction of other nucleophiles. The development of modern fluorination techniques, including transition metal-catalyzed methods, has expanded the toolkit for manipulating C-F bonds. numberanalytics.com

Table 2: Potential Functional Group Manipulations of this compound

| Transformation | Reagent(s) | Product |

| Demethylation | BBr₃ | 6-Amino-2,4-difluorobenzene-1,3-diol |

| Nucleophilic Aromatic Substitution of Fluorine (hypothetical) | NaOMe, high temperature/pressure | 2-Fluoro-6,3,5-trimethoxyaniline |

This table presents potential transformations. The feasibility and selectivity of these reactions would depend on the specific reaction conditions.

Mechanistic Investigations of this compound Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The interplay of the electronic effects of the substituents governs its reactivity. The methoxy groups are electron-donating through resonance, activating the ring towards electrophilic substitution, while the highly electronegative fluorine atoms are strongly electron-withdrawing through induction, which deactivates the ring.

Mechanistic studies often involve a combination of experimental approaches, such as kinetic studies and the isolation of intermediates, and computational methods like Density Functional Theory (DFT) calculations. For example, in the context of lignin, the mechanism for the cleavage of the Ar-OCH₃ ether bond has been proposed to involve the synergy of LiI and a tetrafluoroborate (B81430) ionic liquid. nih.gov

In cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. The electronic properties of this compound would influence the rates of these individual steps. The electron-withdrawing fluorine atoms could facilitate the oxidative addition step by making the carbon-halogen bond more susceptible to the palladium catalyst.

The mechanism of manipulating the fluoro groups would likely proceed via an SNAr pathway, where the rate is dependent on the stability of the Meisenheimer intermediate. The presence of two fluorine atoms and two methoxy groups would have a complex influence on the stability of this intermediate.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

¹H NMR spectroscopy of this compound would reveal distinct signals for the aromatic proton, the methoxy protons, and the amine protons. The chemical shift of the aromatic proton is influenced by the electron-withdrawing fluorine atoms and electron-donating methoxy groups. The methoxy protons would appear as a singlet, while the amine protons might show a broad signal due to exchange processes. For comparison, in 2,6-difluoroaniline, the aromatic protons show a complex splitting pattern due to coupling with both fluorine and other protons. chemicalbook.comnih.gov

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum of this compound would show distinct signals for the aromatic carbons and the methoxy carbons. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR is particularly valuable for fluorinated compounds. In the case of this compound, a single signal would be expected for the two equivalent fluorine atoms, with its chemical shift providing insight into the electronic environment of the fluorine atoms. For instance, in 2,6-difluoropyridine, the fluorine atoms also give rise to a specific signal in the ¹⁹F NMR spectrum. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (aromatic) | 6.5 - 7.0 | t | J(H,F) ≈ 7-10 |

| ¹H (methoxy) | 3.8 - 4.0 | s | - |

| ¹H (amine) | 3.5 - 5.0 | br s | - |

| ¹³C (C-N) | 140 - 150 | t | J(C,F) ≈ 10-15 |

| ¹³C (C-F) | 150 - 160 | d | J(C,F) ≈ 240-260 |

| ¹³C (C-O) | 145 - 155 | t | J(C,F) ≈ 5-10 |

| ¹³C (C-H) | 90 - 100 | s | - |

| ¹³C (methoxy) | 55 - 60 | s | - |

| ¹⁹F | -120 to -140 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. measurlabs.com For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula of C₈H₉F₂NO₂. nih.govnih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Electron impact (EI) ionization would likely lead to the cleavage of the methoxy groups and potentially the loss of HF. The molecular ion peak [M]⁺ would be observed, and its high resolution measurement would be crucial for unambiguous identification. acs.org The study of halogenated aromatic compounds by GC-MS is a well-established method for their quantitation and identification. documentsdelivered.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 189.0601 | Molecular Ion |

| [M-CH₃]⁺ | 174.0369 | Loss of a methyl group |

| [M-OCH₃]⁺ | 158.0413 | Loss of a methoxy group |

| [M-2OCH₃]⁺ | 127.0257 | Loss of two methoxy groups |

| [M-HF]⁺ | 169.0632 | Loss of hydrogen fluoride |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and study molecular conformation.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. The study of aniline and its derivatives by FT-IR has been used to understand intermolecular interactions in the solid state. researchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region corresponding to π → π* transitions of the benzene ring. researchgate.net The presence of the amino and methoxy groups (auxochromes) and the fluorine atoms will influence the position and intensity of these absorption bands. acs.org The electronic absorption spectra of substituted anilines have been studied to understand the effects of substituents on their electronic properties. researchgate.net For instance, the UV-Vis spectrum of poly(2,5-dimethoxyaniline) shows a π-π* transition at around 280 nm. researchgate.net

Surface Analysis Techniques in Related Polymer Systems (e.g., SEM, EDX, XPS)

While this compound is a small molecule, its derivatives can be used to synthesize functional polymers. edx.org Surface analysis techniques are crucial for characterizing the morphology and elemental composition of these polymer systems.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, allows for the elemental analysis of a sample. acs.org EDX analysis of a polymer containing this compound units would confirm the presence and distribution of fluorine, nitrogen, and oxygen. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. acs.orgrsc.org For polyaniline and its derivatives, XPS is used to determine the doping level and the different nitrogen environments (amine and imine). acs.orgresearchgate.netresearchgate.netacs.org In a polymer derived from this compound, XPS would be used to quantify the surface concentration of fluorine and to study the chemical state of the nitrogen and carbon atoms.

These surface analysis techniques are essential for understanding the properties and performance of functional polymers derived from this compound in various applications. acs.orgnih.gov

Role of 2,6 Difluoro 3,5 Dimethoxyaniline in Medicinal Chemistry and Drug Discovery Research

Utilization as a Key Intermediate in Pharmacologically Active Compound Synthesis

The 2,6-difluoro-3,5-dimethoxyphenyl group, derived from 2,6-Difluoro-3,5-dimethoxyaniline, is a recognized key intermediate in the synthesis of potent enzyme inhibitors. Its structural analogue, the 2,6-dichloro-3,5-dimethoxyphenyl moiety, has been extensively used in the creation of a novel series of N-aryl-N'-pyrimidin-4-yl ureas, which have been optimized into highly potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases nih.gov. The synthesis of these complex molecules often involves multi-step processes where the substituted aniline (B41778) or a related derivative is a critical starting material or intermediate.

For instance, research into selective FGFR4 inhibitors has utilized (2,6-difluoro-3,5-dimethoxyphenyl)methanol, a direct derivative, as a key building block tandfonline.com. This highlights the importance of the 2,6-difluoro-3,5-dimethoxy substitution pattern in achieving desired biological activity and selectivity. Furthermore, the 2,6-difluoro-3,5-dimethoxyphenyl moiety has been incorporated into 5H-pyrrolo[2,3-b]pyrazine scaffolds to develop selective FGFR inhibitors nih.gov. The synthesis of these compounds confirms the role of this aniline derivative as a fundamental component in the construction of pharmacologically active agents.

Design and Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors Based on the Scaffold

The 2,6-difluoro-3,5-dimethoxyphenyl scaffold has been instrumental in the design and synthesis of a variety of Receptor Tyrosine Kinase (RTK) inhibitors. The specific arrangement of fluorine and methoxy (B1213986) groups on the phenyl ring allows for fine-tuning of the molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile.

Fibroblast Growth Factor Receptor (FGFR) Inhibitor Development

The most prominent application of the 2,6-difluoro-3,5-dimethoxyphenyl scaffold is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for therapeutic intervention.

A significant breakthrough in this area was the discovery of NVP-BGJ398 (Infigratinib), a potent and selective pan-FGFR inhibitor, which contains the structurally related 2,6-dichloro-3,5-dimethoxyphenyl group nih.gov. This compound has demonstrated significant antitumor activity in preclinical models and has progressed to clinical trials. The rational design of the substitution pattern on the aryl ring was crucial for its high potency and selectivity nih.gov.

Building on this, researchers have designed and synthesized new series of FGFR inhibitors incorporating the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold mdpi.com. These efforts have led to the identification of compounds with potent enzymatic inhibition of FGFR1 mdpi.com. Furthermore, a patent has been filed for an FGFR inhibitor that specifically incorporates the 3-(2,6-difluoro-3,5-dimethoxyphenyl) moiety, underscoring its direct relevance in the development of next-generation cancer therapies tandfonline.com.

The table below summarizes key FGFR inhibitors and their associated scaffolds based on the 2,6-disubstituted-3,5-dimethoxyphenyl moiety.

| Compound/Scaffold | Target | Key Findings |

| NVP-BGJ398 (Infigratinib) | FGFR1, FGFR2, FGFR3 | Potent and selective pan-FGFR inhibitor with a 2,6-dichloro-3,5-dimethoxyphenyl group. Showed significant in vivo antitumor activity. |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | FGFR1 | A series of potent FGFR1 inhibitors were developed based on this scaffold. |

| 3-(2,6-difluoro-3,5-dimethoxyphenyl) derivative | FGFR | A patented FGFR inhibitor, highlighting the direct use of the difluoro-dimethoxy scaffold. |

| 5H-pyrrolo[2,3-b]pyrazine derivative | FGFR | Selective FGFR inhibitors were developed using a 2,6-difluoro-3,5-dimethoxyphenyl-ethynyl group. |

Exploration of Other Kinase Targets

While the primary focus for the 2,6-difluoro-3,5-dimethoxyphenyl scaffold has been on FGFR, related substitution patterns on aromatic rings have shown promise in targeting other kinases. For example, a series of 3-substituted quinoline derivatives with 6,7-dimethoxy groups were found to be potent inhibitors of the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) nih.gov. This suggests that the dimethoxy substitution pattern is favorable for kinase inhibition beyond the FGFR family.

Additionally, research into p38 MAP kinase inhibitors has identified compounds with a 2,6-diamino-3,5-difluoropyridinyl substitution as potent inhibitors nih.gov. Although the core aromatic system is a pyridine, the 3,5-difluoro substitution pattern is noteworthy and indicates the potential utility of such arrangements in targeting a broader range of kinases. The selectivity of many developed FGFR inhibitors is often confirmed by screening against a panel of other kinases, where they generally show significantly lower activity, reinforcing their targeted nature nih.gov.

Structure-Based Drug Design and Ligand Efficiency Studies of Derivatives

The development of inhibitors based on the 2,6-difluoro-3,5-dimethoxyphenyl scaffold has been significantly aided by structure-based drug design approaches. By utilizing the crystal structures of target kinases, researchers can rationally design molecules that fit precisely into the ATP-binding pocket, thereby enhancing potency and selectivity.

In the development of FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold, the crystal structure of the target enzyme provided crucial guidance for optimizing the inhibitor's structure nih.gov. This allowed for the strategic placement of chemical groups to interact with key residues in the back pocket and the ribose pocket of the kinase, which is essential for achieving selectivity nih.gov. Similarly, docking studies of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives within the FGFR1 binding site were used to predict and rationalize the observed biological activities, guiding further modifications to the lead compounds mdpi.com.

These structure-based design efforts are often complemented by the analysis of ligand efficiency metrics, which help in assessing the binding efficiency of a compound in relation to its size. This allows for the development of smaller, more efficient molecules with improved drug-like properties.

Bioisosteric Replacement Strategies in Drug Lead Optimization

The 2,6-difluoro-3,5-dimethoxyphenyl moiety is a prime example of a pharmacophore that leverages bioisosteric replacement principles to optimize drug-like properties. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in medicinal chemistry to enhance efficacy, reduce toxicity, and improve pharmacokinetics ctppc.org.

The fluorine atoms in the 2 and 6 positions serve multiple roles. Fluorine can act as a bioisostere for hydrogen, but its high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein researchgate.netbeilstein-journals.org. The presence of two fluorine atoms ortho to the point of attachment can also induce a conformational twist in the molecule, which can be beneficial for binding to the target. Furthermore, the 2,6-difluoro substitution pattern has been explored as a lipophilic bioisostere for a carboxylic acid, demonstrating its versatility in mimicking other functional groups nih.gov.

The methoxy groups at the 3 and 5 positions also contribute significantly to the molecule's properties. They can participate in hydrogen bonding and modulate the electronic character of the aromatic ring. The strategic combination of ortho-difluoro and meta-dimethoxy substitutions creates a unique electronic and steric profile that has proven to be highly effective in the design of kinase inhibitors. This substitution pattern is a result of rational drug design, where the interplay of different bioisosteric replacements is used to fine-tune the properties of a lead compound for optimal therapeutic effect nih.govnih.gov.

Emerging Research Directions and Broader Scientific Impact

Potential Applications in Advanced Materials Science

The distinct chemical structure of 2,6-Difluoro-3,5-dimethoxyaniline makes it a valuable component in the development of materials with tailored electronic and optical properties. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups creates a complex electronic environment on the aromatic ring. This electronic landscape is crucial for its application in organic synthesis and can be harnessed to create novel materials.

Conductive Polymers: While direct research on incorporating this compound into conductive polymers is still emerging, the foundational properties of fluorinated aromatics suggest significant potential. Fluorine's high electronegativity can influence the electronic band gap of polymers, a key factor in their conductivity. The strategic placement of fluorine and methoxy groups could allow for fine-tuning of these properties, leading to the development of new classes of conductive polymers for applications in electronics and energy storage.

Sensors: The reactivity and specific binding capabilities of aniline (B41778) derivatives make them promising candidates for chemical sensors. The functional groups on this compound could be modified to interact selectively with certain analytes. The fluorine and methoxy groups can also influence the molecule's fluorescence or electrochemical properties, which could be exploited to signal the presence of a target substance.

Development of Novel Catalytic Systems for this compound Synthesis

The synthesis of fluorinated anilines like this compound often involves multi-step processes. Current research is focused on developing more efficient and selective catalytic methods to streamline their production.

One established method for synthesizing this compound involves the reaction of 2,6-difluoro-3,5-dimethoxybenzoic acid with an amine source, often using triethylamine (B128534) and diphenyl phosphoryl azide (B81097) in tert-butanol. However, the development of novel catalytic systems is a key area of research. Transition-metal catalyzed reactions, particularly those using palladium and copper, have shown promise in the synthesis of other fluorinated aromatics and could be adapted for this compound. nih.govnih.gov For instance, copper-based catalysts are being explored as a more sustainable alternative to palladium for the fluorination of aryl halides. numberanalytics.com The goal is to create catalytic processes that are not only efficient but also utilize less harsh reagents and reaction conditions. nih.gov

Chemoinformatic and Machine Learning Approaches in Compound Design

The fields of chemoinformatics and machine learning are becoming increasingly vital in the design and prediction of properties for novel compounds like this compound. nih.gov These computational tools can analyze vast datasets of chemical structures and their properties to identify promising candidates for specific applications. mdpi.com

By using machine learning algorithms, researchers can build models that predict the biological activity, toxicity, and material properties of new molecules based on their structural features. mdpi.comnih.gov This in silico approach significantly accelerates the discovery process by prioritizing which compounds to synthesize and test in the laboratory. For this compound, chemoinformatic tools can help in designing derivatives with enhanced properties for use in materials science or as pharmaceutical intermediates. nih.gov These methods rely on transforming chemical structures into numerical representations, known as molecular descriptors or fingerprints, which are then used to train predictive models. mdpi.com

Environmental and Sustainable Chemistry Perspectives in Production and Use

The growing emphasis on green chemistry is influencing the production and application of all chemical compounds, including this compound. researchgate.net A significant concern with fluorinated compounds is their persistence in the environment, earning them the moniker "forever chemicals." acs.org This has spurred research into more sustainable and environmentally friendly methods for their synthesis and use. numberanalytics.comnumberanalytics.com

Key areas of focus include:

Greener Synthesis Routes: Researchers are exploring the use of less toxic and hazardous reagents and solvents. numberanalytics.com The development of catalytic systems that operate under milder conditions with higher efficiency contributes to a more sustainable process. numberanalytics.com The use of water as a solvent in fluorination reactions, once thought to be incompatible, is now an active area of research. rsc.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are being prioritized to minimize waste.

Biodegradability: While the stability of the carbon-fluorine bond is advantageous for many applications, designing fluorinated compounds that can eventually degrade in the environment is a long-term goal.

The pursuit of sustainable practices in the chemistry of fluorinated compounds like this compound is crucial for ensuring their benefits can be realized without causing long-term environmental harm. numberanalytics.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6-difluoro-3,5-dimethoxyaniline?

- Methodological Answer : A common approach involves condensation reactions using this compound with acid catalysts like (+)-camphor-10-sulfonic acid in refluxing xylenes. This method is part of multi-step syntheses for kinase inhibitors, where precise temperature control (reflux conditions) and stoichiometric ratios are critical for yield optimization . Alternative precursors, such as 2,6-difluoro-3,5-dimethoxybenzyl alcohol (CAS 1208434-90-5), may also be used in reduction or deprotection steps .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity assessment, especially given the compound's aromatic and fluorinated structure. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) and mass spectrometry (MS) are essential for structural confirmation. For example, fluorine NMR can resolve substituent positions on the aromatic ring, while GC-MS helps identify volatile byproducts .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Fluorinated anilines are often sensitive to light and oxidation. Storage at 0–6°C in amber glassware under inert gas (e.g., nitrogen) is recommended, as seen with structurally similar compounds like 3,5-difluoro-4-methylaniline .

Q. What are the primary research applications of this compound in biochemical assays?

- Methodological Answer : Derivatives of 3,5-dimethoxyaniline are used as chromogenic substrates in Trinder reactions for horseradish peroxidase (HRP)-based detection. While direct evidence for this compound is limited, its methoxy groups may enable similar applications in enzymatic assays or probe development .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under reflux conditions?

- Methodological Answer : Yield optimization requires balancing stoichiometry, solvent choice, and reaction duration. For analogous compounds like 2,5-dimethoxyaniline derivatives, studies show that molar ratios of reactants (e.g., 1:1.2 for aniline to sulfonating agents) and prolonged reflux (48–72 hours) improve conversion rates. Kinetic studies via in-situ NMR or HPLC can identify intermediate bottlenecks .

Q. What strategies mitigate contradictory data in biodegradation or toxicity studies of fluorinated anilines?

- Methodological Answer : Contradictions between experimental and computational (e.g., QSAR) data for chlorinated/fluorinated anilines highlight the need for empirical validation. For example, 4-chloro-2,5-dimethoxyaniline showed low biodegradability in OECD 301F tests despite QSAR predictions, emphasizing the importance of combining experimental screens (e.g., respirometry) with transformation product analysis .

Q. How do electron-withdrawing groups (e.g., fluorine) influence the electrochemical behavior of dimethoxyaniline derivatives?

- Methodological Answer : Fluorine substituents increase electron deficiency, altering redox potentials and polymer conductivity. In poly-2,5-dimethoxyaniline derivatives, demethylation steps (chemical or electrochemical) are critical for tuning conductivity. For 2,6-difluoro analogs, cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile with TBAPF₆) can map redox transitions and guide material design .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Fluorine's high reactivity complicates regioselective substitution. Pilot-scale syntheses of related compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) use controlled addition of chlorinating/fluorinating agents at low temperatures (−10°C to 0°C) to minimize side reactions. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。